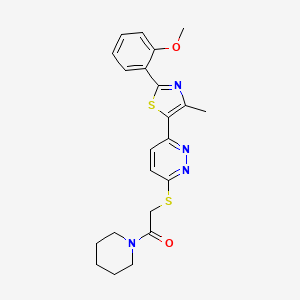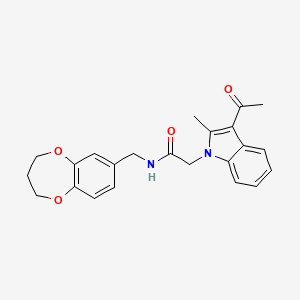![molecular formula C23H26N2O4 B11244366 N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11244366.png)
N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring fused with a benzodioxepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methylindole with 2-methoxyethylamine under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization with 8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid in the presence of a dehydrating agent, such as thionyl chloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. Additionally, it can interact with DNA, affecting gene expression and cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2-methyl-1H-indole-5-carboxamide
- 8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- N-(2-methoxyethyl)-1H-indole-5-carboxamide
Uniqueness
N-[1-(2-methoxyethyl)-2-methyl-1H-indol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its combined structural features of indole and benzodioxepine rings. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-2-methylindol-5-yl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C23H26N2O4/c1-15-11-21-22(29-9-4-8-28-21)14-19(15)23(26)24-18-5-6-20-17(13-18)12-16(2)25(20)7-10-27-3/h5-6,11-14H,4,7-10H2,1-3H3,(H,24,26) |
InChI Key |
DOOIJRUMXWUXPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)N(C(=C4)C)CCOC)OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-chloro-N-[2-(4-methoxyphenyl)ethyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11244293.png)

![methyl N-{[2'-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate](/img/structure/B11244313.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B11244322.png)
![N-(2,4-difluorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11244328.png)
![N-[(2-chlorophenyl)methyl]-2-(2-{[(4-fluorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B11244331.png)
![Methyl 3-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)-2-methylbenzoate](/img/structure/B11244339.png)
![N-(furan-2-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11244347.png)
![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244353.png)
![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide](/img/structure/B11244359.png)
![3-(Pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine](/img/structure/B11244368.png)

